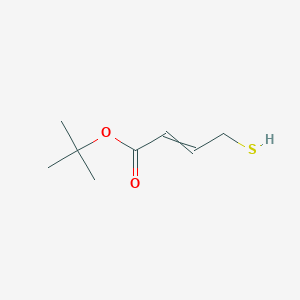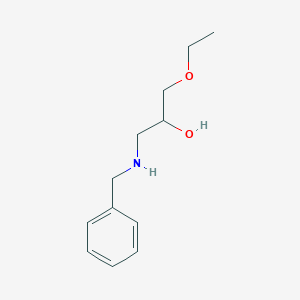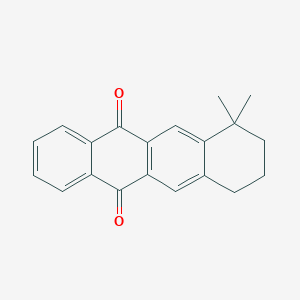
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C20H18O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile can lead to the formation of the desired tetracene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and controlled oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. For instance, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce cellular damage. This property is being explored for its potential in cancer therapy, where selective induction of oxidative stress in cancer cells can lead to their apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 7,8,9,10-Tetrahydrotetracene-5,12-dione
- 6,11-Dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
Comparison: Compared to its analogs, 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exhibits unique chemical stability and reactivity due to the presence of the dimethyl groups. These groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and material science.
Eigenschaften
CAS-Nummer |
88659-85-2 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
10,10-dimethyl-8,9-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O2/c1-20(2)9-5-6-12-10-15-16(11-17(12)20)19(22)14-8-4-3-7-13(14)18(15)21/h3-4,7-8,10-11H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
YCAKMXCCXPXLNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)

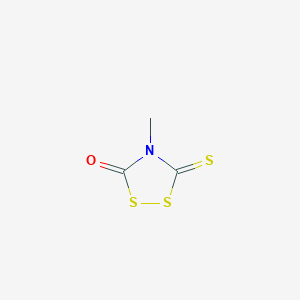

![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
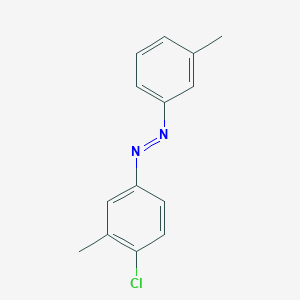
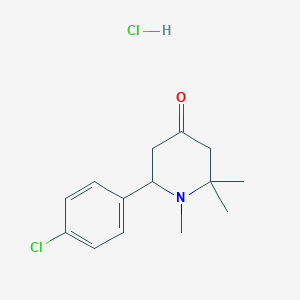

![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
